molecular formula C11H11NO2 B11906672 3,7-Dimethoxyisoquinoline

3,7-Dimethoxyisoquinoline

Cat. No.: B11906672
M. Wt: 189.21 g/mol
InChI Key: JAZCDQHTFHNPIX-UHFFFAOYSA-N
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Description

3,7-Dimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of methoxy groups at the 3 and 7 positions of the isoquinoline ring makes this compound unique and interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethoxyisoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols in boiling ethanol or o-xylene leads to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinones, and tetrahydroisoquinoline derivatives .

Scientific Research Applications

3,7-Dimethoxyisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 3,7-Dimethoxyisoquinoline exerts its effects involves interactions with various molecular targets. For instance, derivatives of this compound have been shown to target the bacterial cell division protein FtsZ, inhibiting its GTPase activity and stabilizing FtsZ polymers. This mechanism is crucial for its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyisoquinoline: Similar in structure but lacks the methoxy group at the 3 position.

    3,4-Dimethoxyisoquinoline: Similar but with methoxy groups at the 3 and 4 positions.

    Berberine: A structurally related plant alkaloid with significant biological activities.

Uniqueness

3,7-Dimethoxyisoquinoline is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological effects .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3,7-dimethoxyisoquinoline

InChI

InChI=1S/C11H11NO2/c1-13-10-4-3-8-6-11(14-2)12-7-9(8)5-10/h3-7H,1-2H3

InChI Key

JAZCDQHTFHNPIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)OC

Origin of Product

United States

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